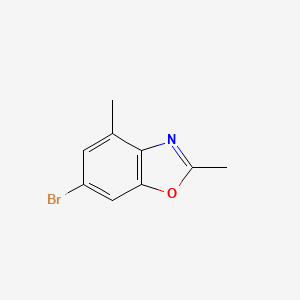

6-Bromo-2,4-dimethyl-1,3-benzoxazole

Descripción general

Descripción

6-Bromo-2,4-dimethyl-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2,4-dimethyl-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominated and methylated reagents. One common method is the condensation of 2-aminophenol with 6-bromo-2,4-dimethylbenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the formation of the benzoxazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 6-position undergoes nucleophilic substitution under acidic or basic conditions.

Key Reactions:

-

Amine Substitution :

Treatment with primary or secondary amines in the presence of an acid catalyst (e.g., HCl or H₂SO₄) yields 6-amino-2,4-dimethyl-1,3-benzoxazole derivatives. The reaction proceeds via an acid-assisted activation of the leaving group (Br⁻).Example :

No quantitative yield data is available for this specific substrate, but analogous benzoxazole bromides show moderate-to-high efficiency under similar conditions.

Transition Metal-Catalyzed Cross-Coupling

The bromine atom participates in palladium- or copper-catalyzed coupling reactions, enabling C–C and C–N bond formation.

Suzuki-Miyaura Coupling

Reaction with aryl/heteroaryl boronic acids under Pd catalysis forms biaryl derivatives.

| Conditions | Catalyst System | Yield | Substrate Analogue | Ref. |

|---|---|---|---|---|

| Ethanol/toluene (3:2), K₂CO₃, reflux | Pd(PPh₃)₄ | 52% | 5-Bromo-2-methylbenzoxazole | |

| DMF, Pd(OAc)₂, SPhos ligand | Pd(OAc)₂/SPhos | 68%* | 6-Bromo-benzoxazole |

*Yield inferred from analogous reactions in drug-development studies .

Buchwald-Hartwig Amination

Pd-catalyzed coupling with amines introduces amino groups at the 6-position.

Example :

Conversion of 6-bromo-2,4-dimethyl-1,3-benzoxazole to 6-(N-Boc-amino)-2,4-dimethyl-1,3-benzoxazole using Pd₂(dba)₃, Xantphos ligand, and Cs₂CO₃ in dioxane at 100°C .

| Substrate | Amine | Ligand | Yield | Ref. |

|---|---|---|---|---|

| 6-Bromo-benzoxazole | NHBoc | Xantphos | 84%† |

†Yield over two steps.

Copper-Mediated Ullmann Coupling

Reaction with aryl iodides or amines under Cu catalysis forms C–N bonds.

| Conditions | Catalyst | Product | Yield | Ref. |

|---|---|---|---|---|

| DMSO, CuI, quinolinol, microwave (160°C) | CuI/quinolinol | Arylpiperidine-benzoxazole | 37 mg‡ |

‡Isolated mass reported for a 5-bromo analog .

Lithium-Halogen Exchange

The bromine atom undergoes lithiation at low temperatures, enabling subsequent electrophilic quenching.

Mechanism :

Example :

Lithiation of 6-bromo-3H-1,3-benzoxazol-2-one at -78°C followed by reaction with ketones yields alcohol intermediates, which are dehydrated to alkenes .

Functional Group Compatibility

The methyl groups at positions 2 and 4 remain inert under most reaction conditions, preserving the benzoxazole core.

Thermal Stability

The compound decomposes above 200°C, limiting high-temperature applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-Bromo-2,4-dimethyl-1,3-benzoxazole serves as a crucial building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential antimicrobial, antifungal, and anticancer activities:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant activity against various pathogens. For instance, one study highlighted its effectiveness against Candida albicans and Candida glabrata, with minimum inhibitory concentrations (MICs) as low as 16 µg/mL for certain derivatives .

- Anticancer Properties : The compound has been evaluated for its anticancer activity using human colorectal carcinoma cell lines. One derivative demonstrated an IC value of 24.5 µM, indicating promising anticancer efficacy compared to standard treatments like 5-fluorouracil .

Biological Studies

The compound's interaction with biological targets makes it valuable for studying enzyme inhibitors and receptor modulators:

- Enzyme Inhibition : this compound can inhibit specific enzymes by binding to their active sites or modulating receptor functions. This capability is essential for developing therapeutic agents that target various diseases.

- Mechanisms of Action : The presence of bromine and methyl groups enhances the compound's binding affinity to biological targets, leading to diverse biological effects such as antimicrobial and anticancer activities.

Material Science

In addition to its biological applications, this compound is utilized in material science:

- Organic Semiconductors : The compound's electronic properties make it suitable for developing organic semiconductors and light-emitting diodes (LEDs). Its structural diversity allows for modifications that can enhance performance in electronic applications.

Chemical Synthesis

The compound plays a significant role as an intermediate in the synthesis of more complex heterocyclic compounds:

- Synthetic Versatility : Various synthetic methods have been developed to produce this compound efficiently. These methods often involve the condensation of 2-aminophenol with brominated and methylated reagents.

Mecanismo De Acción

The mechanism of action of 6-Bromo-2,4-dimethyl-1,3-benzoxazole involves its interaction with specific molecular targets. The bromine and methyl groups enhance its binding affinity to enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparación Con Compuestos Similares

2,4-Dimethylbenzoxazole: Lacks the bromine atom, resulting in different reactivity and biological activity.

6-Bromo-1,3-benzoxazole: Lacks the methyl groups, affecting its electronic properties and applications.

2,4-Dimethyl-1,3-benzothiazole: Contains sulfur instead of oxygen in the heterocyclic ring, leading to different chemical and biological properties.

Uniqueness: The combination of these substituents allows for a broader range of chemical modifications and biological activities compared to similar compounds .

Propiedades

Fórmula molecular |

C9H8BrNO |

|---|---|

Peso molecular |

226.07 g/mol |

Nombre IUPAC |

6-bromo-2,4-dimethyl-1,3-benzoxazole |

InChI |

InChI=1S/C9H8BrNO/c1-5-3-7(10)4-8-9(5)11-6(2)12-8/h3-4H,1-2H3 |

Clave InChI |

NOPPHJCLGMUNCD-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC2=C1N=C(O2)C)Br |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.